(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidino)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidino)methanone typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 2-methylpiperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3)
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidino)methanone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH)
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrazoles, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidino)methanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are employed in the formulation of pesticides and advanced materials.
Mechanism of Action
The mechanism of action of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidino)methanone involves its interaction with specific molecular targets. It binds to enzyme active sites, inhibiting their activity and disrupting disease pathways. The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,5-dimethylpyrazole
- 2-Methylpiperidine
- 1,3-Dimethyl-5-chloropyrazole
Uniqueness
What sets (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(2-methylpiperidino)methanone apart from similar compounds is its dual functional groups, which provide a unique combination of reactivity and biological activity. This dual functionality allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18ClN3O/c1-8-6-4-5-7-16(8)12(17)11-10(13)9(2)15(3)14-11/h8H,4-7H2,1-3H3 |
InChI Key |
DRDJHCXUVZIYGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C(=C2Cl)C)C |
Origin of Product |
United States |
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